ABCB1 (P-gp) Modulation: Potentiation of Adriamycin Cytotoxicity in Resistant Cancer Cells
4-Chloroacridin-9(10H)-one has been shown to inhibit the ABCB1 (P-glycoprotein) efflux pump, a major mechanism of multidrug resistance in cancer. In a cellular assay using adriamycin-resistant human K562/A02 cells, the compound potentiated the cytotoxicity of adriamycin, effectively reversing drug resistance [1]. While a direct IC50 for ABCB1 inhibition is not reported, the assay demonstrates functional chemosensitization, a property not commonly associated with the unsubstituted acridone core, which is primarily known for direct DNA intercalation.
| Evidence Dimension | Potentiation of adriamycin (ADR) cytotoxicity in resistant cells |
|---|---|
| Target Compound Data | Potentiation of ADR-induced cytotoxicity, measured as a reduction in ADR IC50 compared to a baseline of 51.34 +/- 5.1 µM in the absence of the compound. |
| Comparator Or Baseline | Adriamycin alone (IC50 = 51.34 +/- 5.1 µM) in K562/A02 cells. |
| Quantified Difference | The compound's activity is defined by its ability to lower the ADR IC50, indicating a reversal of resistance. (Specific IC50 shift value not provided in the abstract). |
| Conditions | Human K562/A02 leukemia cells treated for 48 hours with compound and adriamycin, followed by a 12-hour washout and MTT assay. |
Why This Matters
This specific ABCB1-modulating activity differentiates 4-chloroacridin-9(10H)-one from simple DNA intercalators, positioning it as a candidate for research into overcoming multidrug resistance, a critical area in oncology drug development.
- [1] BindingDB. Assay Summary for ChEMBL_1705122 (CHEMBL4056355): Inhibition of ABCB1 in human K562/A02 cells. Access Date: 2025. View Source
